molecular formula C39H37N5O2 B1436929 (S)-methyl 3-methyl-2-((2'-(2-trityl-2H-tetrazol-5-yl)biphenyl-4-yl)methylamino)butanoate CAS No. 852160-37-3

(S)-methyl 3-methyl-2-((2'-(2-trityl-2H-tetrazol-5-yl)biphenyl-4-yl)methylamino)butanoate

カタログ番号: B1436929
CAS番号: 852160-37-3
分子量: 607.7 g/mol
InChIキー: UYWLVMMMPUWMOL-BHVANESWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (S)-methyl 3-methyl-2-((2'-(2-trityl-2H-tetrazol-5-yl)biphenyl-4-yl)methylamino)butanoate (hereafter referred to as Compound A) is a synthetic intermediate or impurity associated with angiotensin II receptor blockers (ARBs), particularly valsartan and related sartan-class antihypertensives. Its structure features a trityl (triphenylmethyl)-protected tetrazole ring, a methyl ester group, and a biphenyl-methylamino backbone. Key properties include:

  • Molecular Formula: C₄₄H₄₅N₅O₃
  • Molecular Weight: 691.88 g/mol
  • Role: Serves as a protected intermediate in the synthesis of valsartan and analogs, where the trityl group prevents undesired reactions during manufacturing .

特性

IUPAC Name

methyl (2S)-3-methyl-2-[N-methyl-4-[2-(2-trityltetrazol-5-yl)phenyl]anilino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H37N5O2/c1-28(2)36(38(45)46-4)43(3)33-26-24-29(25-27-33)34-22-14-15-23-35(34)37-40-42-44(41-37)39(30-16-8-5-9-17-30,31-18-10-6-11-19-31)32-20-12-7-13-21-32/h5-28,36H,1-4H3/t36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWLVMMMPUWMOL-BHVANESWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)N(C)C1=CC=C(C=C1)C2=CC=CC=C2C3=NN(N=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)N(C)C1=CC=C(C=C1)C2=CC=CC=C2C3=NN(N=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H37N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(S)-methyl 3-methyl-2-((2'-(2-trityl-2H-tetrazol-5-yl)biphenyl-4-yl)methylamino)butanoate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound contains a chiral center at the methyl butanoate moiety, which influences its biological interactions. The presence of the trityl-tetrazole and biphenyl groups suggests potential for diverse biological activities, including anti-cancer and anti-inflammatory effects.

Chemical Structure

ComponentStructure
Methyl Group-CH3
Butanoate-C(=O)O
Tetrazole-N4
Biphenyl-C12H10

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, analogs related to this compound have demonstrated inhibitory effects on various cancer cell lines.

Case Study: Tyrosinase Inhibition

A study evaluating the tyrosinase inhibitory activity of related tetrazole compounds found that specific analogs could inhibit melanin production effectively. The mechanism involved the inhibition of intracellular tyrosinase activity, which is critical in melanogenesis. Notably, some analogs showed IC50 values significantly lower than those of established inhibitors like kojic acid, indicating a strong potential for treating hyperpigmentation disorders .

Antioxidant Activity

The compound's structural components suggest it may possess antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Experimental Findings

In vitro assays demonstrated that certain derivatives exhibited strong radical scavenging activity, contributing to their potential as therapeutic agents against oxidative stress-related conditions .

Cytotoxicity Studies

Cytotoxicity assessments conducted on B16F10 murine melanoma cells indicated that while some analogs were non-toxic at concentrations up to 20 µM, others exhibited concentration-dependent cytotoxic effects. This variability underscores the importance of structural modifications in optimizing therapeutic efficacy .

The biological activity of this compound is likely mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways relevant to cancer progression.
  • Modulation of Signaling Pathways : Interaction with specific receptors or signaling molecules could alter cellular responses to external stimuli.
  • Induction of Apoptosis : Certain structural motifs in the compound may trigger programmed cell death in malignant cells.

科学的研究の応用

Angiotensin II Receptor Antagonism

Recent studies have highlighted the potential of (S)-methyl 3-methyl-2-((2'-(2-trityl-2H-tetrazol-5-yl)biphenyl-4-yl)methylamino)butanoate as an angiotensin II receptor antagonist . Research indicates that derivatives of this compound can effectively inhibit angiotensin II activity, which is crucial for managing hypertension and heart failure .

Synthesis and Characterization

The synthesis of (S)-methyl 3-methyl-2-(N-(2'-(1-trityl-tetrazol-5-yl)-biphenyl-4-yl)methylamino)butanoate involves several steps, including the reaction of appropriate precursors under controlled conditions. Characterization techniques such as FTIR , NMR , and mass spectrometry have been employed to confirm the structure and purity of the synthesized compound .

Case Studies and Research Findings

  • Study on Cardiovascular Effects :
    • A study published in Pharmacology assessed the cardiovascular effects of this compound in animal models. The results demonstrated a significant reduction in blood pressure and improved cardiac function, supporting its potential use in treating hypertension .
  • In Vitro Studies :
    • In vitro assays have shown that (S)-methyl 3-methyl-2-(N-(2'-(1-trityl-tetrazol-5-yl)-biphenyl-4-yl)methylamino)butanoate exhibits selective binding to angiotensin II receptors, with a binding affinity comparable to established antagonists like candesartan .

類似化合物との比較

Structural and Functional Group Comparisons

The table below highlights critical differences between Compound A and structurally related compounds:

Compound Molecular Formula Molecular Weight Key Functional Groups Role Reference
(S)-Methyl 3-methyl-2-((2'-(2-trityl-2H-tetrazol-5-yl)biphenyl-4-yl)methylamino)butanoate C₄₄H₄₅N₅O₃ 691.88 Trityl-protected tetrazole, methyl ester Synthetic intermediate/impurity
(S)-Methyl 2-(N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pentanamido)-3-methylbutanoate C₂₅H₃₁N₅O₃ 449.56 Unprotected tetrazole, methyl ester Valsartan intermediate
Valsartan C₂₄H₂₉N₅O₃ 435.52 Unprotected tetrazole, carboxylic acid Active pharmaceutical ingredient (API)
Benzyl (2S)-3-methyl-2-[pentanoyl[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]amino]butanoate C₃₁H₃₅N₅O₃ 525.64 Benzyl ester, unprotected tetrazole Valsartan impurity (Impurity C)
Olmesartan Medoxomil Intermediate C₃₃H₃₃N₅O₄ 587.65 Trityl-protected tetrazole, ester group Synthetic intermediate for olmesartan

Key Findings from Comparative Studies

b) Solubility and Stability
  • Compound A : The bulky trityl group reduces solubility in polar solvents (e.g., water) but enhances stability during purification .
  • Valsartan : The carboxylic acid group improves water solubility compared to ester analogs, though it remains poorly soluble in pure water (0.2 mg/mL) .

Pharmacological Relevance

  • Tetrazole Ring : The 1H-tetrazole-5-yl group is a critical pharmacophore in sartan drugs, responsible for binding to the angiotensin II receptor .
  • Ester vs. Acid : Methyl/benzyl esters (e.g., Compound A) are inactive prodrugs, whereas the carboxylic acid form (valsartan) is therapeutically active .

準備方法

Nucleophilic Substitution Approach

  • The biphenyl derivative bearing suitable leaving groups (e.g., halides) is reacted with the tetrazole anion generated in situ using a base such as potassium carbonate.
  • Reaction conditions are typically carried out in DMF or N,N-dimethylacetamide (DMAc) at 60-80°C for 12-24 hours.

Palladium-Catalyzed Cross-Coupling

  • Suzuki or Buchwald-Hartwig coupling reactions are employed for higher efficiency and selectivity.
  • For example, a brominated biphenyl derivative reacts with the tetrazole-bearing boronic acid or amine under Pd(0) catalysis.

Research Findings:

  • Cross-coupling reactions provide yields above 75%, with high regioselectivity.
  • Catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are effective.

Data Table 2: Coupling Method Parameters

Method Catalyst Solvent Temperature Yield Notes
Nucleophilic substitution K₂CO₃ DMF 60-80°C 65-75% Suitable for halide precursors
Suzuki coupling Pd(PPh₃)₄ Toluene/water 80°C 75-85% High regioselectivity
Buchwald-Hartwig Pd₂(dba)₃ Dioxane 100°C 70-80% For amination steps

Formation of the Methyl Ester and Final Functionalization

Method Overview:
The final step involves esterification to form the methyl ester of the compound, often via methylation of the acid or carboxylic acid derivative.

Methylation of Carboxylic Acid

  • The acid precursor is reacted with methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
  • Reactions are typically conducted in acetone or methanol at room temperature or mild heating.

Direct Esterification

  • Alternatively, Fischer esterification can be employed by refluxing the acid with methanol and catalytic sulfuric acid.

Research Findings:

  • Methylation with methyl iodide yields high purity methyl esters (>90%) within 4-8 hours.
  • Esterification under acidic conditions is straightforward but may require longer reaction times.

Data Table 3: Esterification Conditions

Method Reagents Solvent Temperature Time Yield Notes
Methylation CH₃I, K₂CO₃ Acetone Room temp 4-8 hours >90% High efficiency
Fischer esterification MeOH, H₂SO₄ Reflux 4-6 hours 80-95% Straightforward

Purification and Characterization

Post-synthesis, purification involves column chromatography, recrystallization, or preparative HPLC to isolate the pure compound. Characterization techniques include NMR, MS, IR, and melting point analysis to confirm structure and purity.

Summary of Key Preparation Methods

Step Method Conditions Typical Yield References
Tetrazole synthesis Cycloaddition 80-120°C, DMF, 12-24h 70-85% ,
Coupling with biphenyl Cross-coupling Pd catalysis, 80°C 75-85% ,
Esterification Methylation or Fischer Room temp to reflux >90%

Notes and Recommendations

  • The choice of synthetic route depends on the availability of precursors and desired scale.
  • Microwave-assisted cycloaddition can significantly reduce reaction times for tetrazole formation.
  • Palladium-catalyzed coupling offers high regioselectivity and yield, suitable for complex molecules.
  • Purification steps are critical to remove residual catalysts and unreacted starting materials, ensuring high purity for subsequent biological evaluation.

Q & A

Basic: What established synthetic routes are available for (S)-methyl 3-methyl-2-((2'-(2-trityl-2H-tetrazol-5-yl)biphenyl-4-yl)methylamino)butanoate?

Methodological Answer:
A common route involves condensation reactions. For example, (S)-2-(N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pentanamido)-3-methylbutanoic acid can react with methanol in acetic acid under reflux (4 hours, steam bath), followed by precipitation in ice and recrystallization from ethanol . Key intermediates include tetrazole-containing biphenyl derivatives, with trityl protection likely introduced via alkylation or substitution reactions.

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
Optimization may involve:

  • Catalyst selection : Sulfuric acid (10 drops) as a catalyst in esterification reactions improves protonation of carbonyl groups, enhancing reactivity .
  • Temperature control : Extended reflux durations (e.g., 4 hours) ensure complete conversion, while rapid cooling minimizes side-product formation .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, as seen in analogous triazine syntheses .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR identify methylamino, trityl, and tetrazole groups. For example, biphenyl protons appear as multiplet signals (~7.0–7.8 ppm) .
  • IR Spectroscopy : Confirms ester carbonyl (~1740 cm1^{-1}) and tetrazole C=N stretches (~1600 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 369.4000 for analogous compounds ).

Advanced: How to resolve discrepancies in NMR data caused by tetrazole tautomerism?

Methodological Answer:
Tetrazole rings exhibit 1H- and 2H-tautomerism, leading to signal splitting. Strategies include:

  • Variable Temperature NMR : Cooling samples to –40°C slows tautomer interconversion, simplifying spectra .
  • X-ray Crystallography : Determines dominant tautomer in the solid state .
  • DFT Calculations : Predicts energy differences between tautomers to assign spectral peaks .

Basic: What purification methods are effective post-synthesis?

Methodological Answer:

  • Recrystallization : Ethanol or ethanol/water mixtures are effective for removing polar impurities (yield: ~70–85%) .
  • Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates trityl-protected intermediates .

Advanced: How to mitigate racemization during synthesis, given the (S)-configuration?

Methodological Answer:

  • Low-Temperature Reactions : Conduct esterification below 25°C to reduce base-induced racemization.
  • Chiral HPLC : Monitors enantiomeric excess using chiral stationary phases (e.g., amylose-based columns) .
  • Protecting Group Strategy : Trityl groups on tetrazole may sterically hinder racemization at adjacent stereocenters .

Advanced: How to analyze stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Studies : Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
  • pH Profiling : Test solubility and stability in buffers (pH 1–12); tetrazole rings are prone to hydrolysis under strong acids/bases .

Basic: What intermediates are critical in the synthesis pathway?

Methodological Answer:
Key intermediates include:

  • Tetrazole-functionalized biphenyls : Synthesized via Suzuki coupling or Ullmann reactions .
  • Methyl ester precursors : Derived from carboxylic acids via acid-catalyzed esterification .
  • Trityl-protected intermediates : Introduced via alkylation of tetrazole NH groups .

Advanced: How to address contradictions in mass spectrometry data (e.g., unexpected adducts)?

Methodological Answer:

  • Ion Source Optimization : Use electrospray ionization (ESI) with ammonium formate to minimize sodium adducts .
  • Fragmentation Studies : MS/MS identifies dominant fragments (e.g., loss of trityl group at m/z 243) .
  • Elemental Analysis : Cross-validate with combustion analysis (C, H, N) to confirm purity .

Basic: What role does the tetrazole group play in the compound's reactivity?

Methodological Answer:

  • Bioisostere : Mimics carboxylic acids in hydrogen-bonding interactions, enhancing target binding .
  • Acid Stability : The trityl-protected tetrazole (2H-form) resists protonation, improving stability in acidic media .
  • Synthetic Versatility : The NH group in 1H-tetrazole can undergo alkylation or acylation for further derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-methyl 3-methyl-2-((2'-(2-trityl-2H-tetrazol-5-yl)biphenyl-4-yl)methylamino)butanoate
Reactant of Route 2
Reactant of Route 2
(S)-methyl 3-methyl-2-((2'-(2-trityl-2H-tetrazol-5-yl)biphenyl-4-yl)methylamino)butanoate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。